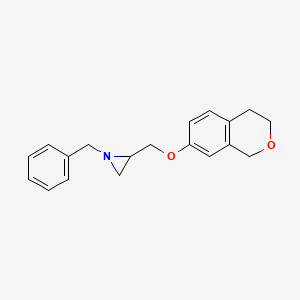

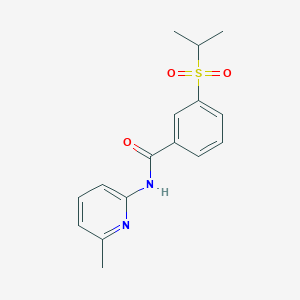

![molecular formula C24H19FN2O4S B2480661 (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 463351-17-9](/img/structure/B2480661.png)

(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules that incorporate several functional groups and heterocyclic components, such as furan and thiophene rings, which are often explored for their chemical reactivity and potential biological activities. Such compounds are synthesized and studied for their unique chemical and physical properties, contributing to various fields of chemical research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, compounds similar to the one have been synthesized through reactions involving thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) to form complexes, characterized by techniques such as UV-Vis, IR, NMR, and EPR spectral analysis (Sherif & Hosny, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using spectroscopic methods like NMR, IR, and single crystal X-ray diffraction. These methods provide detailed information about the molecular geometry, electronic structure, and conformational dynamics, essential for understanding the compound's chemical behavior and interactions (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include C-H bond activation/borylation, demonstrating the functional versatility of the heterocyclic components. For instance, reactions catalyzed by iron complexes have been applied to furans and thiophenes, highlighting the reactivity of these rings in forming aryl complexes and borylation products (Hatanaka et al., 2010).

Scientific Research Applications

Anti-rheumatic Potential

- (Sherif & Hosny, 2014): This study investigated the anti-rheumatic properties of a similar compound and its metal complexes. Results indicated significant antioxidant, analgesic, and anti-rheumatic effects.

Heterocyclic Synthesis

- (Shipilovskikh & Rubtsov, 2014): Research explored the intramolecular cyclization of related furan compounds, highlighting their potential in synthetic chemistry and biological activity.

- (Racané et al., 2003): A study focusing on the synthesis of new cyano-substituted compounds, demonstrating the versatility of such structures in chemical synthesis.

Catalysis and Borylation

- (Hatanaka et al., 2010): This research highlighted the application of similar furan and thiophene compounds in catalysis, particularly in C-H bond activation and borylation processes.

Antitumor Properties

- (Shams et al., 2010): The study demonstrated the antitumor activities of various heterocyclic compounds derived from similar structures, showing potential for cancer treatment.

Fluorine-substituted Derivatives

- (Rao et al., 2005): Research here focused on the synthesis of fluorine-containing derivatives, a key area in medicinal chemistry due to the unique properties of fluorine atoms in drug molecules.

Antimicrobial Dyes

- (Shams et al., 2011): This paper discussed the synthesis of novel antimicrobial dyes derived from related compounds, indicating their application in textile finishing and antimicrobial treatments.

Microwave-Assisted Synthesis

- (Ramarao et al., 2004): Demonstrated an efficient microwave-assisted method for synthesizing fluorine-containing compounds, underlining the importance of advanced synthesis techniques in modern chemistry.

properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4S/c1-30-24(29)21-18-4-2-3-5-20(18)32-23(21)27-22(28)15(13-26)12-17-10-11-19(31-17)14-6-8-16(25)9-7-14/h6-12H,2-5H2,1H3,(H,27,28)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIKMKIFXKBCQS-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

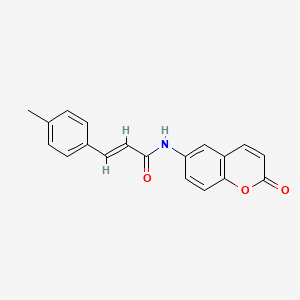

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

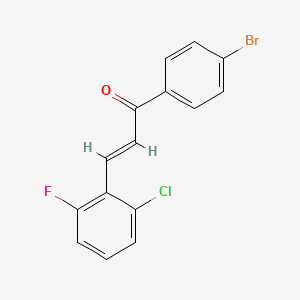

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

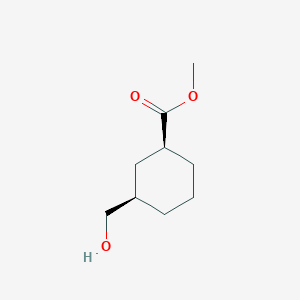

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)